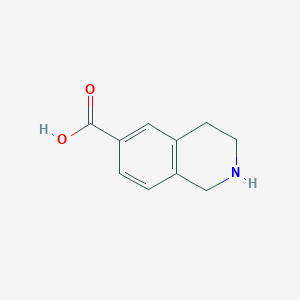

1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid

Description

BenchChem offers high-quality 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-1-2-9-6-11-4-3-7(9)5-8/h1-2,5,11H,3-4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMYLDYQDFRTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619469 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933752-32-0 | |

| Record name | 1,2,3,4-Tetrahydro-6-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933752-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid: From Synthesis to Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structural motif found in a multitude of natural products and synthetic compounds exhibiting a wide range of biological activities. This technical guide focuses on a specific derivative, 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, providing a comprehensive overview of its history, synthesis, and known biological context. While specific data on this particular isomer is limited in publicly available literature, this guide extrapolates from the broader family of tetrahydroisoquinolines to infer its potential significance and outlines key experimental methodologies relevant to its study.

Introduction: The Prominence of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized for its presence in numerous alkaloids and its role as a versatile scaffold in drug discovery.[1][2] Derivatives of THIQ have demonstrated a vast spectrum of pharmacological effects, including antitumor, antibacterial, antiviral, anti-inflammatory, and neuroprotective properties.[2] The rigid, bicyclic structure of the THIQ core provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive template for the design of molecules that can interact with high specificity and affinity with biological targets.

This guide specifically addresses the 6-carboxylic acid derivative of the THIQ scaffold. While its history and discovery are not as well-documented as other isomers, its structural features suggest potential for investigation in various therapeutic areas.

History and Discovery

The synthesis of various substituted tetrahydroisoquinoline carboxylic acids has been driven by their potential as constrained amino acid analogues and as intermediates in the synthesis of more complex molecules. It is likely that 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid was first synthesized as part of a broader exploration of this chemical space, although a landmark publication detailing its initial preparation and characterization could not be identified.

Synthesis and Experimental Protocols

The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is well-established, with two classical methods being the Pictet-Spengler and Bischler-Napieralski reactions. These can be adapted for the synthesis of carboxylic acid-substituted derivatives.

General Synthetic Strategies

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[3][4][6] To synthesize the 6-carboxylic acid derivative, a starting material such as 3-amino-4-(2-aminoethyl)benzoic acid or a protected version thereof would be required.

Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride or phosphorus pentoxide to form a 3,4-dihydroisoquinoline, which can then be reduced to the tetrahydroisoquinoline.[7][8][9][10]

Exemplary Synthetic Protocol for a Dichloro-Derivative

While a specific protocol for the parent 6-carboxylic acid is not detailed in the literature, a patent for the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride provides a relevant experimental procedure that could be adapted.

Experimental Workflow for the Synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride

References

- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. organicreactions.org [organicreactions.org]

- 4. name-reaction.com [name-reaction.com]

- 5. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 10. organicreactions.org [organicreactions.org]

An In-Depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. The information is intended to support research and development efforts in medicinal chemistry and pharmacology.

Core Physicochemical Properties

A summary of its key physicochemical parameters is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 177.20 g/mol | PubChem[1] |

| XLogP3 | -1.4 | PubChem[1] |

| Predicted Boiling Point | 359.7 ± 42.0 °C | ChemicalBook |

| Predicted Density | 1.223 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 4.53 ± 0.10 (acidic), 9.27 ± 0.20 (basic) | ChemicalBook |

Note: The boiling point, density, and pKa values are predicted and should be confirmed through experimental validation. Solubility data in water and common organic solvents is not currently available in the literature.

Synthesis and Experimental Protocols

The synthesis of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid can be approached through established methods for constructing the tetrahydroisoquinoline core, such as the Pictet-Spengler and Bischler-Napieralski reactions. These reactions are foundational in the synthesis of this class of compounds.

A conceptual workflow for the synthesis of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is outlined below. This workflow is based on the general principles of the Pictet-Spengler reaction, a widely used method for synthesizing tetrahydroisoquinolines.

General Experimental Protocol (Pictet-Spengler Reaction)

-

Condensation: A β-arylethylamine (in this case, p-carboxyphenethylamine) is reacted with an aldehyde or ketone (such as formaldehyde) in the presence of an acid catalyst.

-

Cyclization: The resulting iminium ion undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted and purified, typically by crystallization or chromatography.

It is important to note that reaction conditions, such as the choice of acid catalyst, solvent, and temperature, would need to be optimized for this specific substrate.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid are not extensively documented, the broader class of tetrahydroisoquinoline derivatives has shown a wide range of pharmacological effects.[2] Notably, derivatives of the isomeric 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been investigated as potential therapeutic agents.

Potential as Bcl-2/Mcl-1 Inhibitors

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[3] These proteins are key regulators of the intrinsic apoptosis pathway and are often overexpressed in cancer cells, contributing to their survival. Inhibition of Bcl-2 and Mcl-1 can restore the natural apoptotic process in malignant cells.

The proposed mechanism of action for such inhibitors involves binding to the BH3-binding groove of Bcl-2 and Mcl-1, thereby preventing their interaction with pro-apoptotic proteins like Bax and Bak. This leads to the activation of the caspase cascade and subsequent cell death.

Potential as PPARγ Agonists

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have also been identified as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4] Furthermore, a study on 2,6,7-substituted 1,2,3,4-tetrahydroisoquinolines with an acidic group at the 6-position, the same position as the target molecule, demonstrated selective PPARγ partial agonist activity.[5] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitivity. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes.

The activation of PPARγ by a ligand leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Disclaimer: The biological activities and signaling pathways described above are based on studies of related compounds. The specific activity of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid has not been definitively established and requires further experimental investigation.

Conclusion

1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug discovery. While a complete experimental profile is yet to be established, its structural similarity to compounds with known biological activities, particularly as potential Bcl-2/Mcl-1 inhibitors and PPARγ agonists, suggests that it could be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and confirm its biological targets and mechanisms of action.

References

- 1. 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid | C10H11NO2 | CID 21888155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: a novel series of PPAR gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (S)-1,2,3,4-Tetrahydroisoquinoline Derivatives Substituted with an Acidic Group at the 6-Position as a Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. These predictions are derived from the known NMR data of 1,2,3,4-tetrahydroisoquinoline and isoquinoline-6-carboxylic acid. The numbering of the atoms is as indicated in the chemical structure below.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~4.0-4.2 | s | - |

| H-3 | ~3.2-3.4 | t | ~6-7 |

| H-4 | ~2.8-3.0 | t | ~6-7 |

| H-5 | ~7.8-8.0 | d | ~8 |

| H-7 | ~7.9-8.1 | dd | ~8, ~1.5 |

| H-8 | ~7.2-7.4 | d | ~8 |

| NH | Broad singlet | - | |

| COOH | ~12-13 | Broad singlet | - |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~45-50 |

| C-3 | ~40-45 |

| C-4 | ~25-30 |

| C-4a | ~130-135 |

| C-5 | ~125-130 |

| C-6 | ~130-135 |

| C-7 | ~128-132 |

| C-8 | ~125-130 |

| C-8a | ~135-140 |

| COOH | ~165-170 |

Experimental Protocols

The following are detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra, adaptable for 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ are common choices for carboxylic acids.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If necessary, gently warm the vial or use a vortex mixer to aid dissolution.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Software: Standard NMR data acquisition and processing software (e.g., TopSpin™, Mnova).

¹H NMR Spectroscopy Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Temperature: 298 K.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): 15-20 ppm.

¹³C NMR Spectroscopy Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Temperature: 298 K.

-

Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 200-240 ppm.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Signaling Pathway and Experimental Workflow

Tetrahydroisoquinoline derivatives are of significant interest in drug development, particularly in oncology. One of the key signaling pathways implicated in cancer is the KRas pathway. Certain tetrahydroisoquinoline derivatives have been investigated as inhibitors of this pathway.

Caption: KRas signaling pathway and potential inhibition by tetrahydroisoquinoline derivatives.

The following diagram illustrates a typical workflow for the characterization and screening of novel tetrahydroisoquinoline derivatives in a drug discovery context.

Caption: Experimental workflow for drug discovery involving tetrahydroisoquinoline derivatives.

Spectroscopic Analysis of 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid: A Technical Guide for Structure Confirmation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methodologies for the structural confirmation of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, and precise analytical characterization is paramount for drug development and quality control. This document outlines the expected data from key spectroscopic techniques, detailed experimental protocols, and logical workflows for unambiguous structure elucidation.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, the following data is a projection based on the analysis of structurally related compounds, including 1,2,3,4-tetrahydroisoquinoline and its 3-carboxylic acid isomer. These predictions provide a reliable reference for researchers working with this molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | COOH |

| ~7.8 - 7.6 | m | 2H | Ar-H (H-5, H-7) |

| ~7.2 | d | 1H | Ar-H (H-8) |

| ~4.0 | s | 2H | CH₂ (H-1) |

| ~3.2 | t | 2H | CH₂ (H-3) |

| ~2.8 | t | 2H | CH₂ (H-4) |

| ~2.5 | br s | 1H | NH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~167.5 | C=O (Carboxylic Acid) |

| ~140.0 | Ar-C (C-4a) |

| ~134.5 | Ar-C (C-8a) |

| ~129.0 | Ar-C (C-6) |

| ~128.5 | Ar-CH (C-5) |

| ~127.0 | Ar-CH (C-7) |

| ~125.0 | Ar-CH (C-8) |

| ~50.0 | CH₂ (C-1) |

| ~45.0 | CH₂ (C-3) |

| ~28.0 | CH₂ (C-4) |

Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI+)

| m/z | Interpretation |

| 178.0862 | [M+H]⁺ (Calculated for C₁₀H₁₂NO₂⁺: 178.0863) |

| 160.0757 | [M+H-H₂O]⁺ |

| 132.0811 | [M+H-COOH]⁺ |

Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3250 | Medium | N-H stretch |

| 3050-3000 | Medium | Ar C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1610, 1480 | Medium | C=C stretch (Aromatic) |

| ~1300 | Medium | C-O stretch |

| ~1250 | Medium | C-N stretch |

| 850-800 | Strong | Ar C-H bend (para-substituted) |

Experimental Protocols

The following are generalized protocols that can be adapted for the spectroscopic analysis of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD).[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width to cover the expected range of chemical shifts (typically 0-13 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Apply a relaxation delay of at least 5 times the longest T1 relaxation time to ensure accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass all expected carbon resonances (typically 0-180 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[2]

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.

-

Acquire data over a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed m/z values with the calculated exact mass of the compound.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the resulting fine powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Analytical Workflow and Structure

The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis and the structure of the target compound.

Caption: Workflow for Spectroscopic Structure Confirmation.

Caption: Chemical Structure of the Target Compound.

References

A Technical Guide to the Conformational Analysis of 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and considerations for the conformational analysis of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. Given the scarcity of published experimental data for this specific molecule, this document outlines the established experimental and computational protocols applicable to its analysis, drawing upon data from the parent 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold and related derivatives to illustrate key principles.

Introduction to the Conformational Landscape of Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a prevalent structural motif in a wide array of natural products and pharmaceutically active compounds. The conformational flexibility of the saturated heterocyclic ring is a critical determinant of a molecule's biological activity, influencing its binding affinity to target receptors and its overall pharmacokinetic profile. A thorough conformational analysis is therefore indispensable in drug discovery and development.

The conformation of the THIQ ring system is primarily characterized by a puckering of the saturated six-membered ring, which can adopt several low-energy conformations. For the parent THIQ molecule, computational studies have identified two principal low-energy conformers: twisted forms with the N-H proton in either an axial or equatorial position.[1] The energy difference between these conformers is typically small, suggesting a dynamic equilibrium in solution.[1]

For 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, the conformational analysis is further complicated by the presence of the carboxylic acid group at the 6-position. This substituent can influence the electronic distribution and steric interactions, potentially altering the conformational preferences of the THIQ ring. Furthermore, the orientation of the carboxylic acid group itself adds another layer of conformational complexity.

Experimental Approaches to Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for elucidating the conformational preferences of molecules in solution.[2] By analyzing various NMR parameters, it is possible to deduce the populations of different conformers and the dynamics of their interconversion.

Key NMR Parameters for Conformational Analysis

-

Vicinal Coupling Constants (³J): The magnitude of the three-bond coupling constant (³J) between protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the ³J values for the protons on the saturated ring, one can estimate the dihedral angles and thus the ring's conformation.

-

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are in close proximity (typically < 5 Å). The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the interacting nuclei. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal which protons are close to each other in space, providing crucial information about the molecule's three-dimensional structure and the relative orientation of its substituents.

-

Chemical Shifts (δ): The chemical shift of a proton is sensitive to its local electronic environment, which is influenced by the molecule's conformation. While chemical shifts are not as directly interpretable in terms of conformation as coupling constants or NOEs, they can provide valuable supporting evidence.

Experimental Protocol for NMR-Based Conformational Analysis

-

Sample Preparation: Dissolve a pure sample of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent can influence the conformational equilibrium.

-

¹H NMR Spectrum Acquisition: Acquire a high-resolution one-dimensional ¹H NMR spectrum to identify all proton resonances and measure their chemical shifts and coupling constants.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To confirm the scalar coupling network and aid in the assignment of proton signals.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons. A mixing time appropriate for small molecules (typically 300-800 ms) should be used.

-

-

Data Analysis:

-

Extract all relevant ³J values from the ¹H NMR spectrum.

-

Integrate the cross-peaks in the NOESY spectrum to obtain relative internuclear distances.

-

Use the Karplus equation to correlate the measured ³J values with dihedral angles.

-

Build molecular models consistent with the NOE-derived distance restraints and the dihedral angles estimated from the coupling constants.

-

If multiple conformations are in equilibrium, the observed NMR parameters will be a population-weighted average. The relative populations of the conformers can be estimated by comparing the experimental data with the theoretical parameters for each individual conformer (obtained from computational modeling).

-

Computational Approaches to Conformational Analysis

Computational chemistry provides a powerful complement to experimental methods, allowing for the exploration of the potential energy surface of a molecule and the identification of its stable conformers. Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost for conformational analysis of small molecules.[3][4]

Computational Workflow

A typical computational workflow for conformational analysis involves a multi-step process to ensure a thorough exploration of the conformational space.[5][6]

Caption: A generalized workflow for computational conformational analysis.

Detailed Computational Protocol

-

Initial Structure Generation: Generate an initial 3D structure of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid using a molecular builder.

-

Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94). This step aims to generate a large number of diverse conformations.

-

Clustering and Selection: Cluster the generated conformers based on their root-mean-square deviation (RMSD) to identify unique structures. Select the lowest energy conformers from each cluster for further refinement.

-

DFT Geometry Optimization: Optimize the geometry of each selected conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). Include a solvent model (e.g., PCM or SMD) to account for the effect of the solvent.

-

Frequency Calculation: Perform a frequency calculation for each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Thermochemical Analysis: Calculate the Gibbs free energy of each conformer at a specific temperature (e.g., 298.15 K). The Gibbs free energy is the most relevant thermodynamic quantity for determining the relative populations of conformers in solution.

-

Boltzmann Population Analysis: Calculate the relative population of each conformer at the given temperature using the Boltzmann distribution, which is based on the differences in their Gibbs free energies.

Quantitative Data for the Parent 1,2,3,4-Tetrahydroisoquinoline (THIQ)

| Conformer | N-H Position | Relative Energy (kcal/mol) | Dihedral Angle (C4a-C4-N-C1) |

| Twisted-Axial | Axial | 0.00 | ~31° |

| Twisted-Equatorial | Equatorial | ~0.17 | Not Reported |

Data adapted from computational studies on the parent THIQ molecule.[1] The exact energy difference and dihedral angles can vary depending on the level of theory and basis set used.

Signaling Pathways and Logical Relationships

The conformational state of a molecule like 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid can be influenced by environmental factors, which in turn dictates its biological activity. This relationship can be visualized as a logical flow.

Caption: Logical relationship between environmental factors and biological activity.

Conclusion

The conformational analysis of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a multifaceted task that requires a synergistic application of experimental and computational techniques. While specific data for this molecule is yet to be published, the protocols and principles outlined in this guide, based on the well-studied THIQ scaffold, provide a robust framework for its investigation. A detailed understanding of its conformational landscape is paramount for elucidating its structure-activity relationship and for the rational design of novel therapeutic agents. Future studies combining high-field NMR spectroscopy and advanced computational modeling are needed to fully characterize the conformational preferences of this important molecule.

References

An In-depth Technical Guide to the Solubility and Stability of 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid

This technical guide provides a comprehensive overview of the solubility and stability of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, a key heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines the compound's physicochemical properties, solubility characteristics, and stability profile under various stress conditions. Detailed experimental protocols for assessing these parameters are also provided.

Physicochemical Properties

1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid is a derivative of tetrahydroisoquinoline with a carboxylic acid functional group. Its structure imparts both basic (secondary amine) and acidic (carboxylic acid) properties, making it an amphoteric molecule.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.20 g/mol | [1] |

| CAS Number | 933752-32-0 | [1][2] |

| Appearance | Expected to be a solid | [3] |

| Predicted Boiling Point | 359.7 ± 42.0 °C | [2] |

| Predicted Density | 1.223 ± 0.06 g/cm³ | [2] |

Solubility Profile

Qualitative Solubility Data

| Solvent | Expected Solubility | Rationale |

| Water | Sparingly soluble at neutral pH. Solubility increases at acidic and basic pH. | The presence of both a polar carboxylic acid group and a tetrahydroisoquinoline ring suggests some water solubility. As an amphoteric molecule, it will form more soluble salts in acidic and basic solutions. |

| Aqueous Acid (e.g., 0.1 M HCl) | Soluble | The secondary amine will be protonated to form a soluble hydrochloride salt. |

| Aqueous Base (e.g., 0.1 M NaOH) | Soluble | The carboxylic acid will be deprotonated to form a soluble sodium carboxylate salt.[4][5] |

| Methanol | Soluble | Methanol is a polar protic solvent capable of hydrogen bonding with the carboxylic acid and amine groups. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent.[6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent that can effectively solvate the molecule.[6] |

| Acetonitrile | Sparingly Soluble | Acetonitrile is a polar aprotic solvent but is generally less effective at dissolving compounds with strong hydrogen bonding capabilities compared to alcohols and DMSO. |

| Dichloromethane | Sparingly Soluble to Insoluble | As a nonpolar solvent, it is not expected to be a good solvent for this polar molecule. |

| Hexanes | Insoluble | A nonpolar solvent, unlikely to dissolve the polar compound. |

Stability Profile

The chemical stability of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is crucial for its handling, storage, and application in drug development. While specific stability data is limited, potential degradation pathways can be inferred from related structures. Optimal storage conditions are in a dark place, sealed from air and moisture, at room temperature.[2]

Forced Degradation Studies Overview

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[7][8][9] The following table summarizes the expected stability of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid under various stress conditions.

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis (e.g., 0.1 M HCl, heat) | Potentially stable | Degradation is generally not expected for the core structure under mild acidic conditions, though esterification could occur if an alcohol is present as the solvent. |

| Basic Hydrolysis (e.g., 0.1 M NaOH, heat) | Potentially stable | The carboxylate salt is expected to be stable. |

| Oxidation (e.g., 3% H₂O₂, heat) | Susceptible to degradation | Oxidation of the tetrahydroisoquinoline ring to an isoquinoline or a dihydroisoquinolone is possible.[10][11] Oxidative decarboxylation may also occur, particularly if a phenolic hydroxyl group were present on the aromatic ring.[12] |

| Thermal Degradation (Dry Heat) | Likely stable at moderate temperatures | Decomposition would be expected at very high temperatures. |

| Photodegradation (ICH Q1B exposure) | May be susceptible to degradation | Compounds with aromatic rings can be susceptible to photolytic degradation.[13] |

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method.

-

Preparation: Add an excess amount of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the suspension to settle. Filter the supernatant through a 0.45 µm filter to remove undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pH-Solubility Profile: For aqueous solubility, repeat the above steps using a series of buffers across a relevant pH range (e.g., pH 2 to 10).

Stability Indicating Method (SIM) Development and Forced Degradation

A stability-indicating HPLC method is crucial for separating the parent compound from any potential degradation products.

-

Method Development:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection at a wavelength where the compound and potential degradants have significant absorbance.

-

-

Forced Degradation Studies:

-

Sample Preparation: Prepare solutions of the compound in the relevant stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal stress, store the solid compound in an oven. For photostability, expose the solid or a solution to light according to ICH Q1B guidelines.[13]

-

Stress Conditions: Expose the samples to the stress conditions for a defined period, taking time points for analysis.

-

Analysis: Analyze the stressed samples using the developed HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[9]

-

Peak Purity: Assess the peak purity of the parent compound at each time point to ensure that no co-eluting peaks are present.

-

Visualizations

Caption: Workflow for solubility determination using the shake-flask method.

References

- 1. 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid | C10H11NO2 | CID 21888155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-TETRAHYDROISOQUINOLINE-6-CARBOXYLIC ACID | 933752-32-0 [amp.chemicalbook.com]

- 3. 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. scispace.com [scispace.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A study of the oxidation of some phenolic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids - IRep - Nottingham Trent University [irep.ntu.ac.uk]

- 13. ema.europa.eu [ema.europa.eu]

Theoretical Calculations for 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid: An In-Depth Technical Guide

Introduction

1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives represent a significant class of heterocyclic compounds that are scaffolds in numerous natural products and pharmacologically active molecules. Their diverse biological activities, including antitumor, antimicrobial, and neuroprotective effects, have made them a focal point in medicinal chemistry and drug development. The incorporation of a carboxylic acid moiety at the 6-position of the THIQ core, yielding 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, introduces a functional group that can significantly influence the molecule's physicochemical properties, such as its solubility, acidity, and ability to form hydrogen bonds. These properties are critical for molecular recognition and interaction with biological targets.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental avenue to investigate the structural, electronic, and vibrational properties of molecules like 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. Such computational studies offer deep insights into the molecule's stable conformations, reactivity, and spectroscopic signatures, which are invaluable for understanding its behavior at a molecular level and for the rational design of novel therapeutic agents. This technical guide outlines the standard theoretical protocols for these calculations and presents representative data to illustrate the expected outcomes.

Methodology and Experimental Protocols

The theoretical investigation of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is typically performed using quantum chemical calculations within the framework of Density Functional Theory (DFT). The following protocol outlines the standard computational methodology.

1. Geometry Optimization:

The initial step involves determining the lowest energy (most stable) three-dimensional structure of the molecule. This is achieved through geometry optimization. A common and reliable method for this purpose is the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) combined with a Pople-style basis set, such as 6-311++G(d,p). The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and weak interactions, while "(d,p)" denotes the addition of polarization functions to heavy atoms and hydrogen, respectively, allowing for more flexibility in the description of bonding. The optimization process is continued until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

2. Vibrational Frequency Analysis:

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes: firstly, to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies are present), and secondly, to predict the molecule's infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental data, if available, to validate the computational model. A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and the approximations inherent in the theoretical method.

3. Electronic Properties Calculation:

Several key electronic properties are calculated to understand the molecule's reactivity, stability, and potential for intermolecular interactions. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are prone to interactions with other molecules.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule. It allows for the quantification of charge transfer between atoms and the analysis of hyperconjugative interactions that contribute to molecular stability.

All calculations are typically performed using a suite of quantum chemistry software, such as Gaussian.

Below is a diagram illustrating the general workflow for these theoretical calculations.

Results and Data Presentation

Table 1: Predicted Optimized Geometry Parameters

This table shows selected bond lengths and bond angles for the tetrahydroisoquinoline and benzoic acid fragments, which are the main components of the target molecule. These parameters are typically calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Fragment | Predicted Value |

| Bond Lengths (Å) | ||

| C-N (aliphatic) | Tetrahydroisoquinoline | ~1.47 |

| C-C (aromatic) | Tetrahydroisoquinoline | ~1.39 - 1.41 |

| C-C (aliphatic) | Tetrahydroisoquinoline | ~1.52 - 1.54 |

| C=O (carbonyl) | Benzoic Acid | ~1.21 |

| C-O (hydroxyl) | Benzoic Acid | ~1.35 |

| O-H (hydroxyl) | Benzoic Acid | ~0.97 |

| C-C (carboxyl-ring) | Benzoic Acid | ~1.49 |

| Bond Angles (°) | ||

| C-N-C (aliphatic) | Tetrahydroisoquinoline | ~110 - 112 |

| C-C-C (aromatic) | Tetrahydroisoquinoline | ~119 - 121 |

| O=C-O (carboxyl) | Benzoic Acid | ~123 |

| C-C=O (carboxyl) | Benzoic Acid | ~120 |

| C-O-H (hydroxyl) | Benzoic Acid | ~106 |

Table 2: Predicted Vibrational Frequencies

This table lists some of the key predicted vibrational frequencies for characteristic functional groups. These are typically scaled to account for anharmonicity.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Secondary Amine (THIQ) | ~3350 - 3450 |

| C-H Stretch (aromatic) | Aromatic Ring | ~3050 - 3100 |

| C-H Stretch (aliphatic) | CH₂ groups (THIQ) | ~2850 - 2950 |

| C=O Stretch | Carboxylic Acid | ~1700 - 1750 |

| C=C Stretch (aromatic) | Aromatic Ring | ~1580 - 1620 |

| O-H Bend | Carboxylic Acid | ~1400 - 1440 |

| C-O Stretch | Carboxylic Acid | ~1250 - 1320 |

Table 3: Predicted Electronic Properties

This table summarizes the key electronic properties that provide insight into the molecule's reactivity.

| Property | Predicted Value (approx.) | Significance |

| HOMO Energy | -6.0 to -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 to -2.0 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 5.0 eV | Indicator of chemical reactivity; smaller gap suggests higher reactivity. |

| Dipole Moment | 2.0 to 3.0 Debye | Measure of the molecule's overall polarity. |

Potential Biological Signaling Pathway Interaction

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been shown to exhibit a wide range of biological activities, including the inhibition of signaling pathways implicated in cancer and inflammation. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by various signals (e.g., inflammatory cytokines), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of genes involved in inflammation, cell survival, and proliferation.

Some small molecule inhibitors, including certain heterocyclic compounds, can disrupt this pathway. A plausible mechanism of action for a 1,2,3,4-tetrahydroisoquinoline-based inhibitor is the prevention of IκBα degradation, thereby blocking NF-κB nuclear translocation.

The following diagram illustrates the canonical NF-κB signaling pathway and a potential point of inhibition by a THIQ derivative.

Conclusion

Theoretical calculations provide a robust framework for elucidating the fundamental properties of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. By employing DFT methods, researchers can obtain reliable predictions of the molecule's geometry, vibrational spectra, and electronic characteristics. This information is crucial for understanding its chemical behavior and for guiding the design of new derivatives with enhanced biological activity. The presented methodologies and representative data serve as a valuable resource for scientists and drug development professionals working with this important class of compounds. Furthermore, the potential for these molecules to interact with key biological pathways, such as NF-κB signaling, highlights their therapeutic promise and underscores the importance of continued computational and experimental investigation.

The Obscure Presence: A Technical Guide to the Natural Occurrence of 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroisoquinoline (THIQ) alkaloids represent a vast and structurally diverse family of natural products with a wide array of biological activities. While many complex THIQ alkaloids have been extensively studied, simpler derivatives, particularly those bearing a carboxylic acid moiety, remain a more enigmatic area of natural product chemistry. This technical guide provides an in-depth exploration of the known natural occurrences of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid and its analogs. The focus is on providing a consolidated resource of current knowledge, including identified natural sources, quantitative data where available, detailed experimental protocols for isolation and characterization, and insights into their potential biological signaling pathways. This document aims to serve as a foundational tool for researchers in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into this promising class of compounds.

Natural Occurrence of 1,2,3,4-Tetrahydroisoquinoline Carboxylic Acid Analogs

Direct evidence for the natural occurrence of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid remains elusive in the current scientific literature. However, research has confirmed the presence of several structural analogs, primarily substituted at the 1-position with a carboxylic acid-bearing side chain, in the plant kingdom.

Plant-Derived Analogs: The Case of Portulaca oleracea

The most definitive evidence for the natural occurrence of 1,2,3,4-tetrahydroisoquinoline carboxylic acid analogs comes from studies on the common purslane, Portulaca oleracea. This edible plant has been found to be a rich source of catechol-type THIQ alkaloids, including a series of fatty acid-connected derivatives.

A key study utilizing Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Electrospray Ionization-Mass Spectrometry (UPLC-Q-TOF-ESI-MS/MS) identified several novel 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid analogs in P. oleracea. These compounds, collectively referred to as oleraceins, feature a 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline core with a fatty acid chain attached at the 1-position.

Table 1: Naturally Occurring 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Analogs Identified in Portulaca oleracea

| Compound Name | Molecular Formula | Notes |

| 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-propanoic acid ethyl ester | C14H19NO4 | Identified as a new compound. The corresponding acid is also believed to be present. |

| 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-n-octanoic acid | C17H25NO4 | Isolated and characterized as a new compound. |

| 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-n-octanoic acid ethyl ester | C19H29NO4 | Isolated and characterized as a new compound. |

Note: Specific quantitative data for these compounds in Portulaca oleracea is not yet available in the literature, as commercial standards for these specific oleraceins are not readily accessible for calibration.[1]

Experimental Protocols

Extraction and Isolation of Tetrahydroisoquinoline Carboxylic Acid Analogs from Portulaca oleracea

The following is a generalized protocol based on methodologies reported for the successful isolation and identification of THIQ analogs from P. oleracea.

1. Plant Material and Extraction:

-

Fresh aerial parts of Portulaca oleracea are collected, washed, and air-dried.

-

The dried plant material is ground into a coarse powder.

-

The powdered material is then subjected to exhaustive extraction, typically using methanol in a Soxhlet apparatus or through maceration at room temperature.

-

The resulting crude methanolic extract is concentrated under reduced pressure.

2. Chromatographic Separation:

-

Initial Fractionation: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on polarity. A common method involves suspending the extract in a methanol-water mixture and partitioning against solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Column Chromatography: The fractions enriched with alkaloids are then subjected to column chromatography. For the separation of catecholic isoquinolines, polyamide column chromatography using a gradient of ethyl acetate and methanol has been shown to be effective.[2]

-

Further Purification: Final purification to isolate individual compounds is typically achieved using High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column and a gradient elution system of acetonitrile and water containing a small percentage of formic acid to improve peak shape.[3]

3. Characterization:

-

Mass Spectrometry (MS): High-resolution mass spectrometry, particularly UPLC-Q-TOF-ESI-MS/MS, is a powerful tool for the identification of these compounds. It provides accurate mass measurements for molecular formula determination and fragmentation patterns for structural elucidation.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural confirmation of isolated compounds, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential.

Below is a generalized workflow for the extraction and isolation process.

References

fundamental chemistry of the tetrahydroisoquinoline-6-carboxylic acid moiety

An In-depth Technical Guide to the Fundamental Chemistry of the Tetrahydroisoquinoline-6-Carboxylic Acid Moiety

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1] The incorporation of a carboxylic acid group at the 6-position creates the tetrahydroisoquinoline-6-carboxylic acid moiety, a versatile building block that offers unique opportunities for derivatization and conjugation in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its fundamental chemistry, synthesis, reactivity, and applications in drug discovery.

Core Chemical and Physical Properties

The foundational structure consists of a fused benzene and piperidine ring system with a carboxylic acid substituent on the aromatic ring. This arrangement imparts a combination of rigidity and conformational flexibility, which is often desirable for molecular recognition by biological targets.

Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | [2] |

| Molecular Weight | 177.20 g/mol | [2] |

| IUPAC Name | 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | [2] |

| CAS Number | 933752-32-0 | [3] |

| Appearance | White to off-white solid | [3] |

| Boiling Point (Predicted) | 359.7 ± 42.0 °C | [3] |

| Density (Predicted) | 1.223 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.00 ± 0.20 | [3] |

Synthesis Strategies

The synthesis of tetrahydroisoquinoline-6-carboxylic acid and its derivatives can be approached through various methods. A common strategy involves the construction of the THIQ core followed by the introduction of the carboxylic acid group, or vice-versa. A key method is the directed ortho-metalation of a protected tetrahydroisoquinoline, followed by quenching with carbon dioxide.

A representative synthetic workflow for a substituted analog, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, illustrates this process clearly.[4] The synthesis involves three main stages: protection of the secondary amine, directed carboxylation, and final deprotection.

Other classical methods for forming the core THIQ structure, such as the Pictet-Spengler, Bischler-Napieralski, and Pomeranz–Fritsch–Bobbitt cyclizations, can also be adapted for the synthesis of these compounds.[1][5][6][7]

Chemical Reactivity and Derivatization

The tetrahydroisoquinoline-6-carboxylic acid moiety possesses three primary sites for chemical modification:

-

The Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amide bond formation, and reduction to an alcohol. These reactions are fundamental for creating libraries of derivatives for structure-activity relationship (SAR) studies.

-

The Secondary Amine: The nitrogen atom is nucleophilic and can be readily acylated, alkylated, or used in reductive amination reactions. N-protection, for instance with a Boc group (tert-butoxycarbonyl), is common during synthesis to prevent unwanted side reactions.[8][9]

-

The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the positions are heavily influenced by the existing activating (amine) and deactivating (carboxylic acid) groups.

Spectroscopic Analysis

The structural features of the moiety give rise to characteristic signals in various spectroscopic analyses.

Table 2: Characteristic Spectroscopic Data for Tetrahydroisoquinoline-Carboxylic Acid Derivatives

| Technique | Feature | Typical Range / Observation | Notes |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (very broad) | Superimposed on C-H stretching bands.[10][11] |

| C=O Stretch (Carboxylic Acid) | 1760-1690 cm⁻¹ (strong) | Position depends on dimerization and conjugation.[10][11] | |

| N-H Stretch (Secondary Amine) | 3500-3300 cm⁻¹ (medium, sharp) | May be absent in N-substituted derivatives. | |

| ¹H NMR | Aromatic Protons | δ 7.0-8.0 ppm | Splitting patterns depend on substitution. |

| C1-H₂ (Benzylic) | δ 4.0-4.5 ppm (singlet or AB quartet) | Protons adjacent to the nitrogen and aromatic ring. | |

| C3-H₂ & C4-H₂ (Aliphatic) | δ 2.8-3.5 ppm (multiplets) | Protons of the piperidine ring. | |

| COOH Proton | δ 10-13 ppm (broad singlet) | Often exchanges with D₂O. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 165-180 ppm | |

| Aromatic Carbons | δ 110-150 ppm | ||

| Aliphatic Carbons (C1, C3, C4) | δ 25-55 ppm | ||

| Mass Spectrometry | Molecular Ion (M⁺) | Corresponds to the molecular weight | Fragmentation patterns often involve cleavage of the aliphatic ring.[12][13] |

Note: Specific chemical shifts and coupling constants are highly dependent on the substitution pattern and the solvent used.

Role in Drug Discovery and Medicinal Chemistry

The THIQ scaffold is a cornerstone in the development of therapeutics targeting a wide array of diseases.[14][15] Derivatives of THIQ-carboxylic acid have shown promise as potent and selective inhibitors of various biological targets.

Application as Anti-Cancer Agents

Many THIQ derivatives exhibit potent cytotoxic and anti-proliferative activities.[16][17] One critical area of research is the development of inhibitors for the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[18] These proteins are overexpressed in many cancers, allowing tumor cells to evade programmed cell death (apoptosis). Small molecules that bind to and inhibit proteins like Bcl-2 or Mcl-1 can restore the apoptotic pathway, leading to cancer cell death.

Experimental Protocols

The following is a representative protocol for the synthesis of a substituted tetrahydroisoquinoline-6-carboxylic acid, adapted from patent literature.[4]

Synthesis of 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Step 1: N-Benzylation of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline

-

To a solution of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride in an organic solvent (e.g., N,N-dimethylformamide), add a base such as potassium carbonate.

-

Add benzyl bromide dropwise to the mixture at room temperature.

-

Stir the reaction mixture for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.

Step 2: Carboxylation

-

Dissolve 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline and N,N,N′,N′-tetramethylethylenediamine (TMEDA) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Cool the solution to between -60°C and -50°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) dropwise, maintaining the internal temperature below -50°C.

-

Stir the resulting deep-colored solution for 30 minutes at this temperature.

-

Bubble dry carbon dioxide (CO₂) gas through the solution, ensuring the temperature does not rise above -40°C.

-

After the reaction is complete, quench the mixture by adding an acidic solution (e.g., 20% citric acid) to adjust the pH to approximately 6.

-

Extract the product with ethyl acetate. The product, 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, can then be isolated, potentially as a hydrochloride salt by adding concentrated HCl.[4] An 85% yield has been reported for this step.[4]

Conclusion

The tetrahydroisoquinoline-6-carboxylic acid moiety is a chemically rich and synthetically accessible scaffold. Its unique combination of structural rigidity, functional handles for derivatization, and proven biological relevance makes it an exceptionally valuable building block for modern drug discovery. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for scientists aiming to leverage this privileged core in the design and development of novel therapeutic agents.

References

- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives | MDPI [mdpi.com]

- 2. 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid | C10H11NO2 | CID 21888155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,3,4-TETRAHYDROISOQUINOLINE-6-CARBOXYLIC ACID | 933752-32-0 [amp.chemicalbook.com]

- 4. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride - Google Patents [patents.google.com]

- 5. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | C15H19NO4 | CID 11357887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. rsc.org [rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 15. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 16. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electronic Properties of the 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid Ring System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic properties of the 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid ring system. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes computed data, findings from closely related analogs, and established experimental and computational methodologies to offer a thorough understanding of its physicochemical characteristics. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Physicochemical and Electronic Properties

The electronic properties of the 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid scaffold are crucial for its interaction with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) profile. The core structure combines an electron-rich aromatic ring with a basic secondary amine and an acidic carboxylic acid group, leading to a complex electronic landscape.

Computed Properties of 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid

Quantitative data for the parent compound is primarily available through computational predictions from chemical databases. These values provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 177.20 g/mol | PubChem[1] |

| XLogP3-AA (Predicted LogP) | -1.4 | PubChem[1] |

| pKa (Predicted Basic) | 9.2 | ChemicalBook (Predicted) |

| pKa (Predicted Acidic) | 4.4 | ChemicalBook (Predicted) |

| Polar Surface Area | 49.3 Ų | PubChem[1] |

| H-Bond Donors | 2 | PubChem[1] |

| H-Bond Acceptors | 3 | PubChem[1] |

Electronic Properties of Related Tetrahydroisoquinoline Derivatives (from Computational Studies)

Density Functional Theory (DFT) calculations on various tetrahydroisoquinoline derivatives offer insights into the electronic behavior of this class of compounds. These studies highlight how different substituents influence the electronic structure.[2]

| Derivative Type | HOMO-LUMO Gap (EH-L) | Key Findings | Reference |

| Novel Tetrahydroisoquinoline Derivatives | 3.60 - 3.66 eV | Reduced HOMO-LUMO gaps indicate high reactivity and conductive properties. NBO and MEP analyses show distinct electron-rich sites and donor-acceptor interactions. | [2] |

| Halogenated Tetrahydroisoquinoline | Not specified | The HOMO is predominantly localized around the halogenated region (donor site), while the LUMO is centered on the ring system (potential for electrophilic substitution). |

These computational studies consistently employ the B3LYP functional with basis sets such as 6-31+G(d,p) or 6-311++G(d,p) to optimize molecular geometries and calculate electronic properties.[2]

Experimental and Computational Methodologies

A robust understanding of the electronic properties of a molecule requires the application of various experimental and computational techniques.

Experimental Determination of pKa and LogP

The acid dissociation constant (pKa) and the partition coefficient (LogP) are fundamental parameters in drug discovery, influencing solubility, permeability, and target binding.

Experimental Protocol for pKa Determination (UV-Metric Titration):

A common method for pKa determination is through UV-spectrophotometric analysis in a series of aqueous buffers with a pH range from 1.0 to 13.0.[3]

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO).

-

Titration: Aliquots of the stock solution are added to a 96-well microtiter plate containing a series of aqueous buffers of known pH.

-

UV-Vis Spectroscopy: The absorbance spectrum of each well is recorded over a relevant wavelength range.

-

Data Analysis: The changes in absorbance at specific wavelengths as a function of pH are used to calculate the pKa value(s).

Experimental Protocol for LogP Determination (Shake Flask Method):

The shake flask method remains a gold standard for LogP determination.[3]

-

Solvent Preparation: n-Octanol and water are mutually saturated by mixing and allowing them to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.

-

Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

References

- 1. 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid | C10H11NO2 | CID 21888155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid via Pictet-Spengler Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, a valuable scaffold in medicinal chemistry and drug development, utilizing the Pictet-Spengler reaction. The Pictet-Spengler reaction is a robust method for the synthesis of tetrahydroisoquinolines, which involves the condensation of a β-arylethylamine with a carbonyl compound under acidic conditions, followed by an intramolecular electrophilic cyclization.[1][2][3] This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for this synthesis. Additionally, it includes a summary of reaction parameters from related syntheses, a mechanistic overview, and a graphical representation of the experimental workflow.

Introduction

The 1,2,3,4-tetrahydroisoquinoline core structure is a prevalent motif in a wide array of natural products and pharmacologically active molecules. The Pictet-Spengler reaction, discovered in 1911, remains a cornerstone for the construction of this heterocyclic system due to its reliability and operational simplicity.[3][4] The reaction proceeds through the formation of a Schiff base or an iminium ion from a β-arylethylamine and a carbonyl compound, which then undergoes an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline ring.[1][4] The versatility of the Pictet-Spengler reaction allows for the synthesis of a diverse range of substituted tetrahydroisoquinolines, making it a powerful tool in the synthesis of complex molecular architectures.

This protocol focuses on the synthesis of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, a bifunctional molecule with potential applications as a building block in the development of novel therapeutics.

Reaction and Mechanism

The Pictet-Spengler synthesis of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid proceeds via the reaction of 4-(2-aminoethyl)benzoic acid with formaldehyde under acidic conditions.

Overall Reaction:

The mechanism of the Pictet-Spengler reaction involves the following key steps:[1][4]

-

Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the primary amine of 4-(2-aminoethyl)benzoic acid with formaldehyde to form a Schiff base, which is subsequently protonated to generate a reactive iminium ion.

-

Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the phenethylamine derivative attacks the electrophilic iminium ion in an intramolecular fashion.

-

Deprotonation/Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding the 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid product.

Experimental Protocol

This protocol is a representative procedure based on the principles of the Pictet-Spengler reaction and may require optimization for specific laboratory conditions and scales.

Materials and Equipment:

-

4-(2-aminoethyl)benzoic acid

-

Formaldehyde (37% aqueous solution) or paraformaldehyde

-

Concentrated Hydrochloric Acid (HCl) or other suitable acid catalyst (e.g., trifluoroacetic acid)

-

Methanol

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

-

Standard glassware for extraction and filtration

-

Analytical balance

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(2-aminoethyl)benzoic acid (1.0 eq) in methanol.

-

Addition of Reagents: To the stirred solution, add formaldehyde (1.1-1.5 eq) followed by the slow addition of concentrated hydrochloric acid (or another suitable acid catalyst).

-

Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and maintain for a period of 4-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-